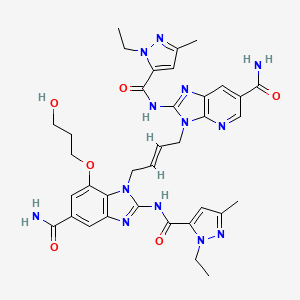
2'-Deoxyadenosine monohydrate-13C10,15N5 (hydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyadenosine monohydrate-13C10,15N5 (hydrate) is a deoxyribonucleoside labeled with carbon-13 and nitrogen-15 isotopes. It is a stable isotope-labeled compound used primarily in scientific research. The compound is a building block in the chemical synthesis of nucleic acids and is often used as a precursor for synthesizing isotopically labeled phosphoramidites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine monohydrate-13C10,15N5 (hydrate) involves the incorporation of stable isotopes of carbon and nitrogen into the deoxyribonucleoside structure. The process typically starts with the synthesis of labeled adenine, which is then coupled with a labeled deoxyribose sugar to form the final product. The reaction conditions often involve the use of protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Deoxyadenosine monohydrate-13C10,15N5 (hydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deoxyadenosine derivatives.
Reduction: Reduction reactions can convert the compound into different nucleoside analogs.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and thiols are commonly employed
Major Products: The major products formed from these reactions include various deoxyadenosine derivatives and nucleoside analogs, which are useful in further chemical synthesis and research applications .
Wissenschaftliche Forschungsanwendungen
2’-Deoxyadenosine monohydrate-13C10,15N5 (hydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of isotopically labeled nucleic acids for structural and functional studies.
Biology: Employed in metabolic flux analysis to study cellular metabolism and nucleic acid dynamics.
Medicine: Utilized in drug development and pharmacokinetic studies to trace the distribution and metabolism of nucleoside analogs.
Industry: Applied in the production of labeled compounds for use in diagnostic assays and imaging techniques
Wirkmechanismus
The mechanism of action of 2’-Deoxyadenosine monohydrate-13C10,15N5 (hydrate) involves its incorporation into nucleic acids during DNA synthesis. The labeled isotopes allow for the tracking and quantification of nucleic acid synthesis and metabolism. The compound targets DNA polymerases and other enzymes involved in nucleic acid synthesis, providing insights into the molecular pathways and dynamics of DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
2’-Deoxyguanosine monohydrate-13C10,15N5: Another isotopically labeled deoxyribonucleoside used in similar research applications.
2’-Deoxycytidine monohydrate-13C10,15N5: A labeled deoxyribonucleoside used for studying DNA synthesis and metabolism.
2’-Deoxythymidine monohydrate-13C10,15N5: Used in the synthesis of labeled DNA for structural and functional studies
Uniqueness: 2’-Deoxyadenosine monohydrate-13C10,15N5 (hydrate) is unique due to its specific labeling with carbon-13 and nitrogen-15 isotopes, which provides distinct advantages in tracing and quantifying nucleic acid synthesis and metabolism. Its use in metabolic flux analysis and pharmacokinetic studies sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C10H15N5O4 |
|---|---|
Molekulargewicht |
284.15 g/mol |
IUPAC-Name |
(2R,5R)-5-(6-(15N)azanylpurin-9-yl)-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol;hydrate |
InChI |
InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5?,6-,7-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1; |
InChI-Schlüssel |
WZJWHIMNXWKNTO-NNMPFXHLSA-N |
Isomerische SMILES |
[13CH2]1[13C@@H](O[13C@@H]([13CH]1O)[13CH2]O)[15N]2[13CH]=[15N][13C]3=[13C]([15N]=[13CH][15N]=[13C]32)[15NH2].O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


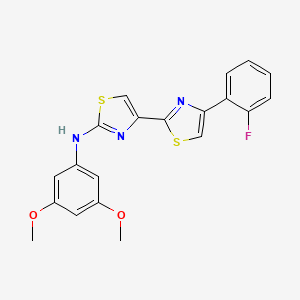

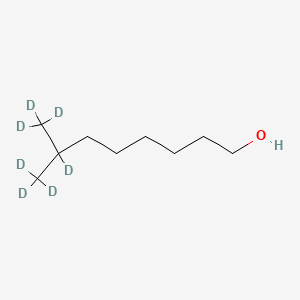

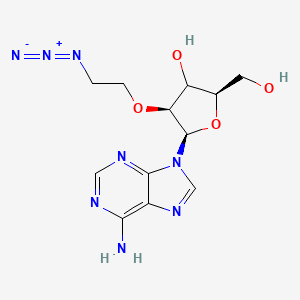
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)

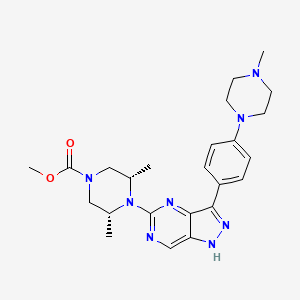

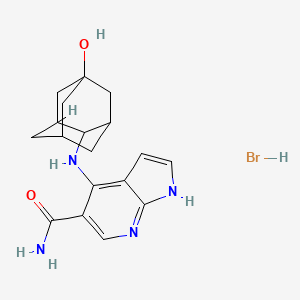
![5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride](/img/structure/B12395472.png)
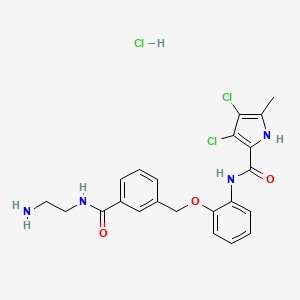
![N-[(2S,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]acetamide](/img/structure/B12395475.png)
